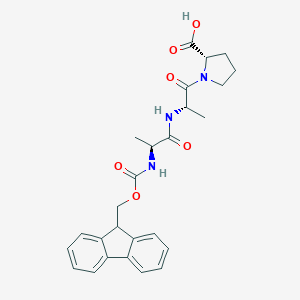![molecular formula C12H11N5 B184422 5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 723740-97-4](/img/structure/B184422.png)
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused triazole and pyrimidine ring system, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time with good-to-excellent yields . Another method utilizes a dicationic molten salt based on Tropine as an active catalyst, which facilitates the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and dicationic molten salts can be adapted for large-scale production, ensuring high yields and environmentally friendly processes. The scalability and functional group tolerance of these methods make them suitable for industrial applications.
化学反応の分析
Types of Reactions
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation, making it a potential therapeutic agent for various diseases .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another member of the triazolopyrimidine family, known for its biological activities and synthetic versatility.
Pyrido[2,3-d]pyrimidine: A structurally related compound with notable pharmacological and therapeutic roles.
Uniqueness
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine stands out due to its specific substitution pattern and the presence of a pyridine ring, which imparts unique chemical and biological properties. Its ability to act as a multi-target inhibitor (e.g., JAK1, JAK2) and its applications in diverse fields highlight its significance in scientific research and industry.
特性
CAS番号 |
723740-97-4 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC名 |
5,7-dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-6-9(2)17-11(15-16-12(17)14-8)10-4-3-5-13-7-10/h3-7H,1-2H3 |
InChIキー |
FJMMWAWEKZGYCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
正規SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


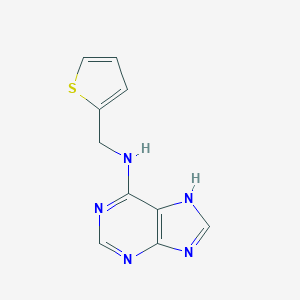
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
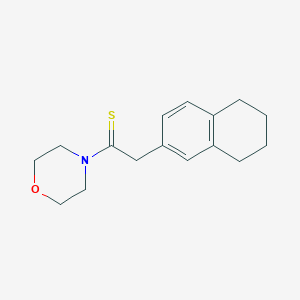
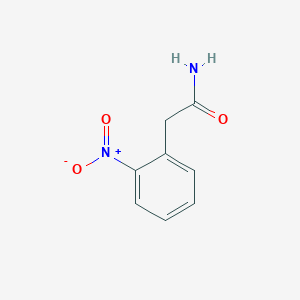

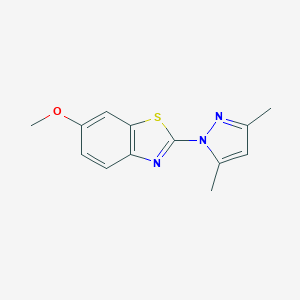
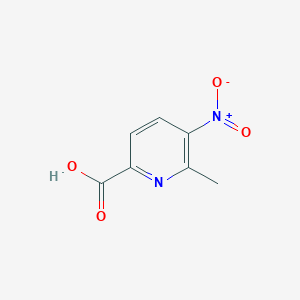
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
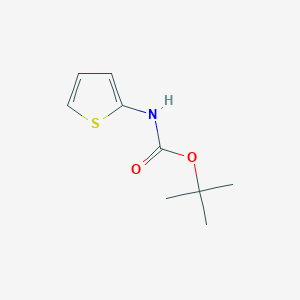
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

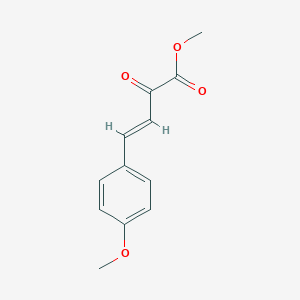
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
